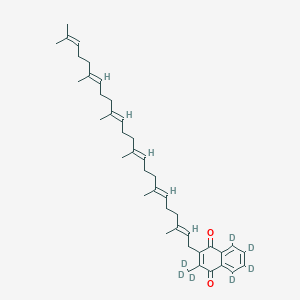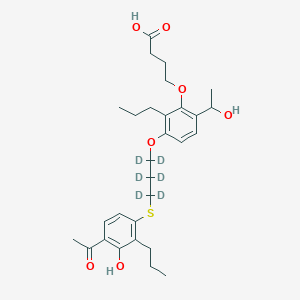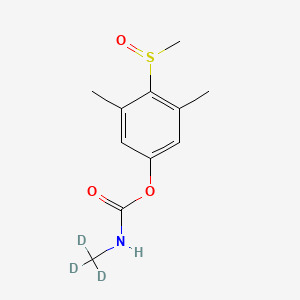
Methiocarb-d3 sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methiocarb-Sulfoxid-d3 ist ein deuteriummarkiertes Derivat von Methiocarb-Sulfoxid, das ein Metabolit des Pestizids Methiocarb ist. Methiocarb ist ein Carbamate-Pestizid, das als Insektizid, Vogelabwehrmittel, Akarizid und Molluskizid verwendet wird. Die Deuteriummarkierung in Methiocarb-Sulfoxid-d3 wird hauptsächlich für die Verfolgung und Quantifizierung in der wissenschaftlichen Forschung verwendet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Methiocarb-Sulfoxid-d3 kann durch Oxidation von Methiocarb mit einem Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperoxybenzoesäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die folgenden Schritte:
- Lösen Sie Methiocarb in einem geeigneten Lösungsmittel wie Dichlormethan.
- Fügen Sie das Oxidationsmittel langsam zu der Lösung hinzu, während die Reaktionstemperatur bei etwa 0-5 °C gehalten wird.
- Rühren Sie das Reaktionsgemisch für einen bestimmten Zeitraum, üblicherweise 1-2 Stunden.
- Brechen Sie die Reaktion ab, indem Sie ein Reduktionsmittel oder Wasser hinzufügen.
- Extrahieren Sie das Produkt mit einem organischen Lösungsmittel und reinigen Sie es durch Säulenchromatographie.
Industrielle Produktionsmethoden
Die industrielle Produktion von Methiocarb-Sulfoxid-d3 beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess kann zusätzliche Schritte zur Reinigung und Qualitätskontrolle umfassen, um sicherzustellen, dass das Produkt die erforderlichen Spezifikationen für Forschungs- und Industrieanwendungen erfüllt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methiocarb sulfoxide-d3 can be synthesized through the oxidation of methiocarb using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically involves the following steps:
- Dissolve methiocarb in an appropriate solvent such as dichloromethane.
- Add the oxidizing agent slowly to the solution while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for a specified period, usually 1-2 hours.
- Quench the reaction by adding a reducing agent or water.
- Extract the product using an organic solvent and purify it through column chromatography.
Industrial Production Methods
Industrial production of methiocarb sulfoxide-d3 involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methiocarb-Sulfoxid-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Weitere Oxidation kann Methiocarb-Sulfoxid-d3 zu Methiocarb-Sulfon-d3 umwandeln.
Reduktion: Reduktionsreaktionen können Methiocarb-Sulfoxid-d3 wieder zu Methiocarb zurückführen.
Substitution: Nucleophile Substitutionsreaktionen können an den Carbamate- oder Sulfoxid-Funktionsgruppen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperoxybenzoesäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile wie Amine, Thiole oder Alkohole.
Hauptprodukte, die gebildet werden
Oxidation: Methiocarb-Sulfon-d3.
Reduktion: Methiocarb.
Substitution: Derivate mit substituierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Methiocarb-Sulfoxid-d3 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen weit verbreitet:
Chemie: Als Tracer in Studien zum Metabolismus und Abbau von Methiocarb in Umweltproben verwendet.
Biologie: In Studien eingesetzt, um die Auswirkungen von Methiocarb und seinen Metaboliten auf Nicht-Zielorganismen, einschließlich Pflanzen und Tieren, zu verstehen.
Medizin: Auf seine möglichen Auswirkungen auf die Cholinesteraseaktivität und verwandte neurotoxische Wirkungen untersucht.
Industrie: Bei der Entwicklung und Prüfung neuer Pestizide und Insektizide eingesetzt.
Wirkmechanismus
Methiocarb-Sulfoxid-d3 übt seine Wirkungen hauptsächlich durch die Hemmung der Acetylcholinesterase aus, einem Enzym, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Die Hemmung der Acetylcholinesterase führt zu einer Anhäufung von Acetylcholin, was zu einer Überstimulation des Nervensystems und nachfolgenden neurotoxischen Wirkungen führt. Die molekularen Ziele umfassen das aktive Zentrum der Acetylcholinesterase, an dem Methiocarb-Sulfoxid-d3 bindet und die Aktivität des Enzyms hemmt.
Wissenschaftliche Forschungsanwendungen
Methiocarb sulfoxide-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of methiocarb in environmental samples.
Biology: Employed in studies to understand the impact of methiocarb and its metabolites on non-target organisms, including plants and animals.
Medicine: Investigated for its potential effects on cholinesterase activity and related neurotoxic effects.
Industry: Utilized in the development and testing of new pesticides and insecticides.
Wirkmechanismus
Methiocarb sulfoxide-d3 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent neurotoxic effects. The molecular targets include the active site of acetylcholinesterase, where methiocarb sulfoxide-d3 binds and inhibits the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methiocarb: Die Stammverbindung von Methiocarb-Sulfoxid-d3, die als Pestizid verwendet wird.
Methiocarb-Sulfon: Ein weiterer Metabolit von Methiocarb, der durch weitere Oxidation von Methiocarb-Sulfoxid gebildet wird.
Thiocarb: Ein verwandtes Carbamate-Pestizid mit ähnlichen Anwendungen.
Einzigartigkeit
Methiocarb-Sulfoxid-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine präzise Verfolgung und Quantifizierung in wissenschaftlichen Studien ermöglicht. Diese Markierung bietet einen Vorteil bei Forschungsanwendungen, bei denen eine genaue Messung der Verteilung und des Metabolismus der Verbindung entscheidend ist.
Eigenschaften
Molekularformel |
C11H15NO3S |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-methylsulfinylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)/i3D3 |
InChI-Schlüssel |
FNCMBMZOZQAWJA-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



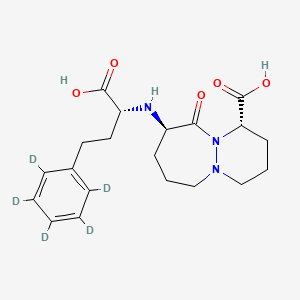

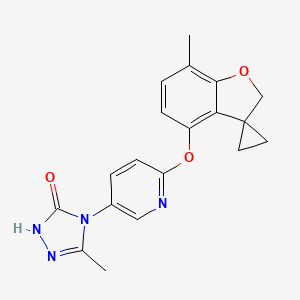
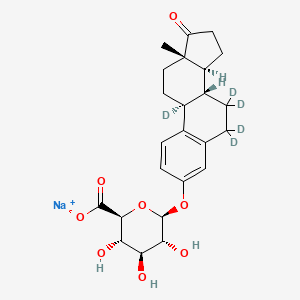

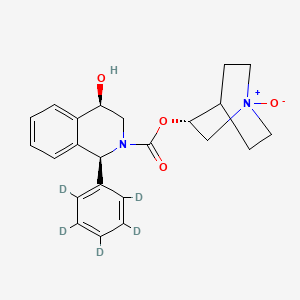
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)
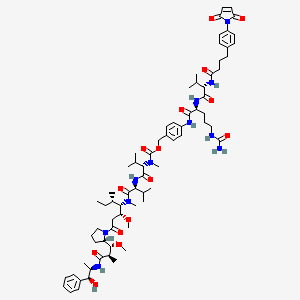

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)

